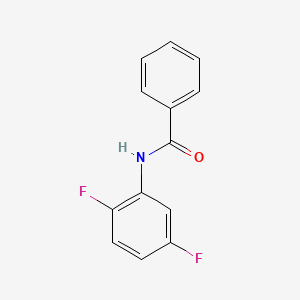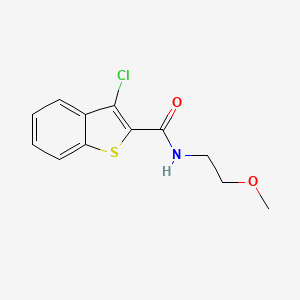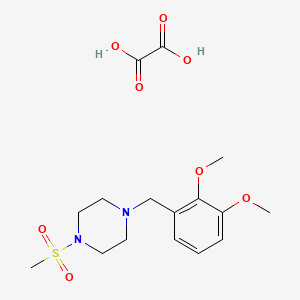![molecular formula C11H11N3O3 B5083820 [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid, also known as MPTA, is a chemical compound used in scientific research. It belongs to the class of triazole-based compounds and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is not fully understood. However, it has been proposed that [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid may act by inhibiting the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The antimicrobial activity of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects:
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to disrupt the cell membrane of bacteria, leading to their death.
実験室実験の利点と制限
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to have low cytotoxicity, making it suitable for in vitro studies. However, [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid. One potential direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to elucidate the mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid and its potential as a COX-2 inhibitor. Another potential direction is to investigate its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its potential as a chemotherapeutic agent. Additionally, further studies are needed to investigate its potential as an antimicrobial agent. The development of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid derivatives with improved solubility and bioavailability may also be a future direction for research.
合成法
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can be synthesized using a two-step procedure involving the reaction of 3-methoxyphenylhydrazine with ethyl 2-bromoacetate followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol. The final product is obtained after purification using column chromatography.
科学的研究の応用
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
2-[3-(3-methoxyphenyl)triazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-10-4-2-3-8(5-10)14-9(6-11(15)16)7-12-13-14/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBSNBSEGFTGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CN=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)
![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)

![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)

![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)
